molecular formula C19H17N3O4 B2832939 1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861212-17-1

1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2832939
CAS RN: 861212-17-1
M. Wt: 351.362
InChI Key: YLYBKLZKFLOJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (BHMP) is an organic compound with a unique structure. It is a member of the pyrimidine family and is used in the synthesis of various pharmaceuticals and other compounds. BHMP has been studied extensively for its potential applications in medicine, biochemistry, and other scientific fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showcasing their potential as anti-inflammatory and analgesic agents. The compounds demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating their utility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activity Screening

Mahmoud et al. (2011) synthesized novel pyrimidine derivatives, including 4-amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, to assess their antiviral activity against avian influenza H5N1. Although the compounds did not exhibit antiviral activity, this research contributes to the understanding of structural activity relationships in antiviral drug discovery (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Organogels and Supramolecular Chemistry

Research by Wu et al. (2011) on perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups, including compounds structurally related to 1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, explored their gelating abilities and fluorescent properties. These findings have implications for the design of novel organogels and materials science applications (Wu, Xue, Shi, Chen, & Li, 2011).

Antiretroviral Activity

Hocková et al. (2003) investigated the antiretroviral activity of 2,4-diamino-6-hydroxypyrimidine derivatives, revealing marked inhibition against retrovirus replication. This study underscores the potential of pyrimidine derivatives in the treatment of viral infections, including HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Analgesic Properties

Ukrainets et al. (2015) explored the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. This research highlights the importance of structural modifications in optimizing biological activity for pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

properties

IUPAC Name

3-benzyl-N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-15-9-7-14(8-10-15)20-18(24)16-11-17(23)22(19(25)21-16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRWQRIXMYSTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.